7-(Trifluoromethyl)benzothiophene-2-carboxamide is a novel compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound is classified under the category of benzothiophene derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. Its molecular formula is C10H6F3NOS, with a molecular weight of approximately 251.22 g/mol.
This compound can be derived from the trifluoromethylation of benzothiophene-2-carboxylic acid, reflecting its structural complexity and relevance in organic synthesis. Benzothiophene derivatives have been extensively studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities, making them significant in drug discovery and development .
The synthesis of 7-(Trifluoromethyl)benzothiophene-2-carboxamide can be accomplished through several methods, primarily involving the trifluoromethylation of benzothiophene derivatives.
Common Synthetic Routes:
Technical Parameters:
The molecular structure of 7-(Trifluoromethyl)benzothiophene-2-carboxamide features a benzothiophene core substituted with a trifluoromethyl group at the 7-position and an amide functional group at the 2-position.
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, with characteristic shifts indicating the presence of specific functional groups. For example, shifts corresponding to aromatic protons will appear in the range of 6-8 ppm, while the amide proton typically resonates around 8-10 ppm.
7-(Trifluoromethyl)benzothiophene-2-carboxamide participates in various chemical reactions due to its functional groups.
The mechanism of action for 7-(Trifluoromethyl)benzothiophene-2-carboxamide is primarily linked to its biochemical interactions within biological systems.
Research indicates that such compounds may exhibit antimicrobial and anticancer properties by interacting with specific molecular targets within cells .
The physical and chemical properties of 7-(Trifluoromethyl)benzothiophene-2-carboxamide are crucial for understanding its behavior in various environments.
Characterization techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess purity and confirm molecular weight.
7-(Trifluoromethyl)benzothiophene-2-carboxamide has several scientific applications across various fields:
The benzothiophene scaffold—a bicyclic heterocycle featuring a benzene ring fused to a thiophene ring—has evolved from a structural curiosity to a cornerstone of modern drug design. Early pharmacological interest emerged from natural product isolation and serendipitous discoveries, but targeted synthesis in the late 20th century unlocked its therapeutic potential. Seminal advancements include the development of Raloxifene (a benzothiophene-based selective estrogen receptor modulator for osteoporosis and breast cancer) and Zileuton (a 5-lipoxygenase inhibitor for asthma), both FDA-approved and demonstrating scaffold versatility [4]. The molecular architecture of benzothiophene enables diverse interactions with biological targets: the sulfur atom participates in hydrogen bonding and hydrophobic contacts, while the planar fused-ring system facilitates π-stacking with aromatic residues in enzyme active sites or receptors [3] [7].
Decades of structure-activity relationship (SAR) studies have refined substitutions to optimize pharmacokinetics and target affinity. For example, introducing electron-withdrawing groups at specific positions enhances metabolic stability, while carboxylic acid or amine functionalities improve solubility and target engagement. This evolution is evident in oncology, where derivatives like OSI-930 (a c-Kit inhibitor) emerged from systematic benzothiophene core modifications [4]. The scaffold’s adaptability across therapeutic areas underscores its status as a "privileged pharmacophore" in medicinal chemistry.
Table 1: Clinically Approved Benzothiophene-Based Drugs
Drug Name | Therapeutic Application | Key Substitution Pattern |
---|---|---|
Raloxifene | Osteoporosis/Breast cancer | 2-Aryl-piperidine side chain |
Zileuton | Asthma | N-Hydroxyurea at C-2 |
Sertaconazole | Antifungal | Imidazole-linked side chain |
Ticagrelor (partial structure) | Antiplatelet | Thienopyrimidine fusion |
The trifluoromethyl group (–CF₃) is a critical design element in bioactive molecules, profoundly altering physicochemical and pharmacological properties. Its incorporation into benzothiophene scaffolds leverages three key effects:
These properties make –CF₃ substitution indispensable in optimizing potency. For instance, trifluoromethylated benzothiophenes in anticancer agents show enhanced IC₅₀ values against tumor cell lines compared to non-fluorinated analogs, attributable to improved target binding and cellular uptake [1] [4].
Table 2: Impact of Trifluoromethyl Substitution on Benzothiophene Properties
Property | Effect of –CF₃ | Consequence for Bioactivity |
---|---|---|
Lipophilicity (log P) | ↑ Increase by 0.5–1.0 log units | Enhanced membrane permeation |
Metabolic Stability | ↑ Resistance to oxidation | Prolonged half-life |
Electronic Effects | ↑ Electron deficiency of ring system | Improved electrophile-target interactions |
Steric Bulk | Moderate increase (comparable to isopropyl) | Favorable van der Waals contacts |
Functionalization at the 7-position (equivalent to the para position in the pendant benzene ring) offers distinct advantages for modulating benzothiophene bioactivity:
Recent synthetic advances, such as cobalt-catalyzed C–H functionalization, now allow direct 7-trifluoromethylation of benzothiophenes, overcoming traditional limitations of multi-step sequences involving pre-functionalized building blocks [1] [7]. This regioselectivity is pivotal for developing targeted therapies with enhanced efficacy.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0